molecular formula C10H13ClN4O B1416221 2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine CAS No. 959241-37-3

2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine

Cat. No.: B1416221
CAS No.: 959241-37-3
M. Wt: 240.69 g/mol
InChI Key: TYIKGLQLVOCHJU-UHFFFAOYSA-N
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Description

2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine is a chemical compound with the molecular formula C10H13ClN4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyrazine ring, which is substituted with a chloro group and a piperazinyl carbonyl group.

Scientific Research Applications

2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet (MSDS) for 2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine can be found online . Always handle chemicals with appropriate safety measures.

Preparation Methods

The synthesis of 2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine typically involves the reaction of 2-chloropyrazine with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine can be compared with other similar compounds, such as:

    2-Chloropyrazine: Lacks the piperazinyl carbonyl group, making it less complex.

    6-[(4-Methyl-1-piperazinyl)carbonyl]pyrazine: Lacks the chloro group, affecting its reactivity and applications.

    Other Pyrazine Derivatives: Various pyrazine derivatives with different substituents can have distinct properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(6-chloropyrazin-2-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c1-14-2-4-15(5-3-14)10(16)8-6-12-7-9(11)13-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIKGLQLVOCHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651008
Record name (6-Chloropyrazin-2-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-37-3
Record name (6-Chloropyrazin-2-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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